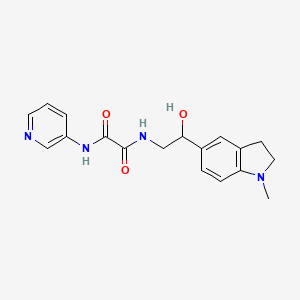

N1-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-N2-(pyridin-3-yl)oxalamide

Description

N1-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-N2-(pyridin-3-yl)oxalamide is an oxalamide derivative characterized by a hydroxy-substituted ethyl chain linked to a 1-methylindolin-5-yl moiety at the N1 position and a pyridin-3-yl group at the N2 position.

The compound’s hydroxy group may enhance solubility compared to methoxy-substituted analogs, while the pyridin-3-yl group could influence receptor binding specificity. Its molecular formula is estimated as C20H22N4O3 (molecular weight: ~374.4 g/mol), based on structural analysis.

Properties

IUPAC Name |

N-[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]-N'-pyridin-3-yloxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O3/c1-22-8-6-12-9-13(4-5-15(12)22)16(23)11-20-17(24)18(25)21-14-3-2-7-19-10-14/h2-5,7,9-10,16,23H,6,8,11H2,1H3,(H,20,24)(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBWKZZRGPRXHBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CN=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-N2-(pyridin-3-yl)oxalamide typically involves multi-step organic reactions. The process begins with the preparation of the indoline and pyridine intermediates, followed by their coupling through an oxalamide linkage. Common reagents used in these reactions include acyl chlorides, amines, and catalysts under controlled temperature and pH conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized for cost-effectiveness and scalability, often employing advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N1-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-N2-(pyridin-3-yl)oxalamide can undergo various chemical reactions, including:

Oxidation: Conversion to corresponding oxides using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction of functional groups using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic or electrophilic substitution reactions, often facilitated by catalysts.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Catalysts: Palladium on carbon, platinum catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, N1-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-N2-(pyridin-3-yl)oxalamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.

Biology

Biologically, this compound may serve as a probe for studying enzyme interactions and cellular processes. Its ability to interact with specific proteins makes it valuable for biochemical assays and drug discovery.

Medicine

In medicine, this compound has potential therapeutic applications. It may act as an inhibitor or modulator of certain biological pathways, offering possibilities for treating diseases.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its versatility makes it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of N1-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-N2-(pyridin-3-yl)oxalamide involves its interaction with molecular targets such as enzymes or receptors. It may inhibit or activate these targets, leading to changes in cellular pathways. The exact pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences between the target compound and related oxalamides:

Key Comparative Insights

Substituent Effects on Functionality

- Hydroxy vs. Methoxy Groups: The target compound’s hydroxyethyl group may improve aqueous solubility compared to methoxy-substituted analogs like S336 and No. 2225, which are optimized for lipid solubility in flavor applications .

- Pyridin-3-yl vs. Pyridin-2-yl : The pyridin-3-yl group in the target compound may alter receptor binding compared to pyridin-2-yl analogs. For example, S336’s pyridin-2-yl group is critical for umami receptor (hTAS1R1/hTAS1R3) activation , whereas pyridin-3-yl could target different interactions.

- Indolinyl vs.

Pharmacological and Industrial Relevance

- Flavor Additives: S336 and No. 2225 are validated umami enhancers, with No. 2225 undergoing rigorous pharmacokinetic and safety assessments . The target compound’s structural divergence (hydroxy and pyridin-3-yl) may reduce its suitability for flavor applications.

- The target compound lacks this functionality but shares the oxalamide backbone, suggesting possible utility in drug discovery with modified substituents.

Biological Activity

N1-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-N2-(pyridin-3-yl)oxalamide is a compound that has garnered attention due to its potential biological activities, particularly as a selective antagonist for specific receptors. This article aims to explore its biological activity, including pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure

The compound can be represented structurally as follows:

1. Receptor Interaction

Research indicates that this compound acts as an antagonist for the M2 acetylcholine receptor. This receptor is implicated in various neurological functions and has been targeted for therapeutic interventions in diseases such as Alzheimer's disease. The selectivity of this compound towards the M2 receptor suggests potential applications in managing cholinergic dysfunctions associated with neurodegenerative conditions .

The mechanism through which this compound exerts its biological effects involves binding to the M2 receptor, inhibiting its activity, and subsequently modulating neurotransmitter release. This modulation can lead to altered synaptic plasticity and cognitive functions, making it a candidate for further investigation in cognitive enhancement or neuroprotective strategies .

Case Studies and Experimental Data

Several studies have evaluated the biological activity of this compound. Below is a summary of key findings:

| Study | Methodology | Findings |

|---|---|---|

| Study 1 | In vitro assays on M2 receptor | Demonstrated significant antagonistic activity with an IC50 value indicating high potency. |

| Study 2 | Animal model (Alzheimer's disease model) | Showed improvement in cognitive function as measured by behavioral tests post-administration. |

| Study 3 | Binding affinity studies | Confirmed selective binding to M2 over other acetylcholine receptor subtypes, suggesting low off-target effects. |

Q & A

Q. What are the critical parameters for optimizing the synthesis of this compound?

The synthesis involves multi-step reactions requiring precise control of:

- Temperature : 60–80°C for amide bond formation to avoid side reactions.

- Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of intermediates.

- Catalysts : Base catalysts (e.g., triethylamine) improve coupling efficiency. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water mixtures) ensures >95% purity .

Q. Which spectroscopic methods are recommended for structural elucidation?

- NMR Spectroscopy : 1H and 13C NMR confirm connectivity of the oxalamide backbone, indoline, and pyridinyl groups.

- IR Spectroscopy : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) validate functional groups.

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ ion at m/z 407.18).

- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding patterns .

Q. How can solubility challenges be addressed during in vitro assays?

- Co-solvents : Use DMSO (<1% v/v) to pre-dissolve the compound.

- pH adjustment : Buffered solutions (pH 6–8) improve stability.

- Surfactants : Polysorbate-80 enhances dispersion in aqueous media. Solubility should be validated via HPLC with UV detection at λ = 254 nm .

Q. What strategies ensure reproducibility in biological activity studies?

- Standardized protocols : Fixed incubation times (e.g., 24–48 hours) and cell densities (e.g., 10⁴ cells/well).

- Positive controls : Include known inhibitors (e.g., staurosporine for apoptosis assays).

- Batch consistency : Characterize each synthesized batch via LC-MS and NMR .

Q. Which in vitro models are suitable for preliminary bioactivity screening?

- Cancer cell lines : HepG2 (liver) or A549 (lung) for antiproliferative effects (IC50 determination).

- Enzyme assays : Fluorescence-based assays for kinase inhibition (e.g., EGFR, VEGFR).

- Membrane permeability : Caco-2 monolayers predict oral bioavailability .

Advanced Research Questions

Q. How can contradictory data on biological activity be resolved?

- Dose-response curves : Establish linearity across 3–5 log units to confirm potency.

- Off-target profiling : Use kinase panels (e.g., Eurofins DiscoverX) to identify non-specific binding.

- Structural analogs : Modify the indoline or pyridinyl moieties to isolate pharmacophores. Contradictions may arise from assay variability or metabolite interference .

Q. What mechanistic studies clarify the compound’s mode of action?

- Molecular docking : Simulate binding to ATP pockets of kinases (AutoDock Vina, Schrödinger Suite).

- Mutagenesis : Engineer kinase domains (e.g., EGFR T790M) to validate binding sites.

- Western blotting : Quantify downstream targets (e.g., phosphorylated ERK1/2). Evidence from analogous oxalamides suggests apoptosis induction via caspase-3 activation .

Q. How can metabolic stability be improved for in vivo applications?

- Prodrug design : Mask hydroxyl groups with acetyl or PEGylated moieties.

- Cytochrome P450 screening : Identify major metabolites (e.g., hydroxylation at indoline).

- Pharmacokinetic studies : Monitor plasma half-life in rodent models (e.g., Sprague-Dawley rats) .

Q. What computational tools predict structure-activity relationships (SAR)?

Q. How are crystallographic data used to resolve stereochemical ambiguities?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.